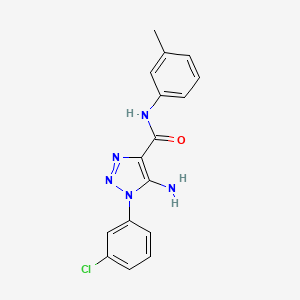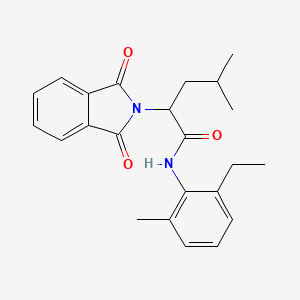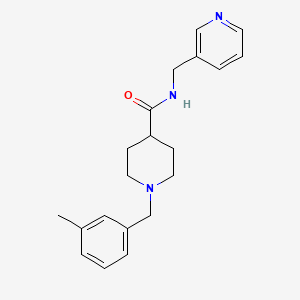
5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-containing compounds. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells. This compound has also been found to inhibit the growth of certain fungi and bacteria. In addition, this compound has been shown to modulate the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it exhibits potent biological activity. This makes it a promising candidate for the development of therapeutic agents for the treatment of various diseases. However, one of the limitations of using this compound is that it may exhibit toxicity towards normal cells. Therefore, further studies are needed to determine the safe and effective doses of this compound.
Orientations Futures
There are several future directions for the study of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand its biological activity. Another direction is to study the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to determine the safe and effective doses of this compound for use in humans. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a promising compound that exhibits potent biological activity. Its potential applications in the field of medicinal chemistry make it an interesting compound for further study. However, further studies are needed to fully understand its mechanism of action and to determine the safe and effective doses of this compound for use in humans.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile, 3-methylbenzylamine, and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-4-2-6-12(8-10)19-16(23)14-15(18)22(21-20-14)13-7-3-5-11(17)9-13/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHEMLUFFWEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)


![2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5015300.png)

![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)
![5'-ethyl 3'-methyl 2'-amino-2-oxo-6'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5015347.png)
![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)

![methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5015364.png)